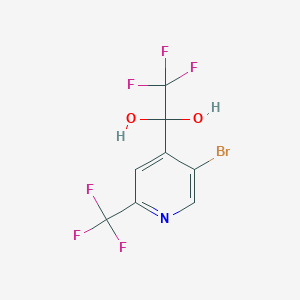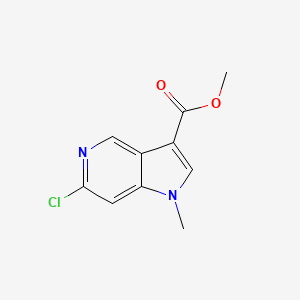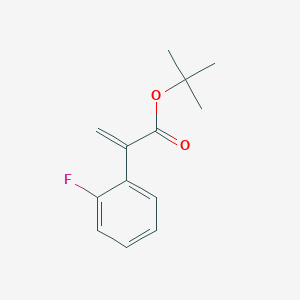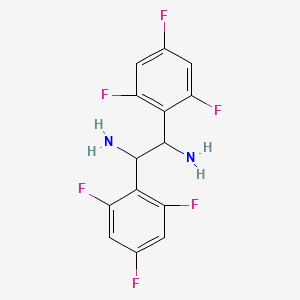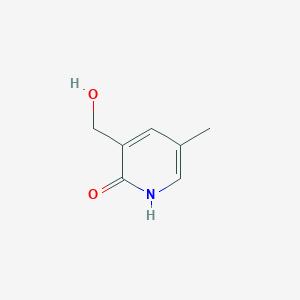
3-(Hydroxymethyl)-5-methylpyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-5-methylpyridin-2-ol is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxymethyl group at the 3-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-methylpyridin-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-pyridinemethanol with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 3-position. The reaction typically proceeds as follows:
Starting Material: 5-methyl-2-pyridinemethanol
Reagent: Formaldehyde
Conditions: Basic conditions (e.g., NaOH or KOH)
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-5-methylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-5-methylpyridin-2-ol
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Hydroxymethyl)-5-methylpyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets and pathways.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-methylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows the compound to form hydrogen bonds with biological molecules, facilitating its binding to enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)pyridine: Lacks the methyl group at the 5-position.
5-Methyl-2-pyridinemethanol: Lacks the hydroxymethyl group at the 3-position.
2,3-Dihydroxy-5-methylpyridine: Contains an additional hydroxyl group at the 2-position.
Uniqueness
3-(Hydroxymethyl)-5-methylpyridin-2-ol is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-(hydroxymethyl)-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5-2-6(4-9)7(10)8-3-5/h2-3,9H,4H2,1H3,(H,8,10) |
InChI Key |
GTTUMKFQRZTTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


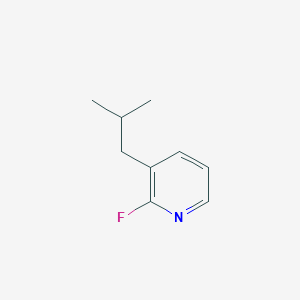
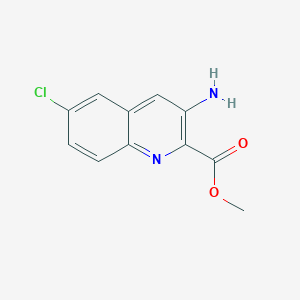
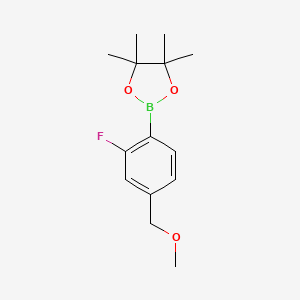
![6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13673575.png)

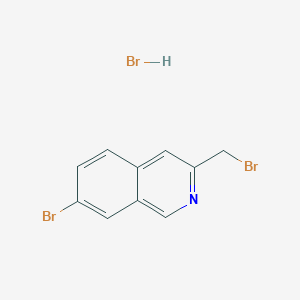

![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13673606.png)
![tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13673611.png)
![5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-pentanone](/img/structure/B13673620.png)
